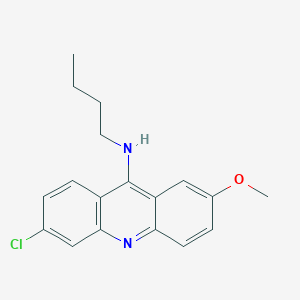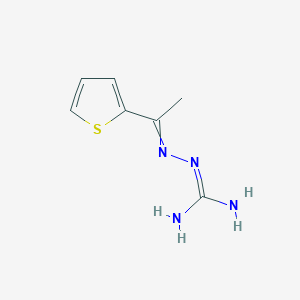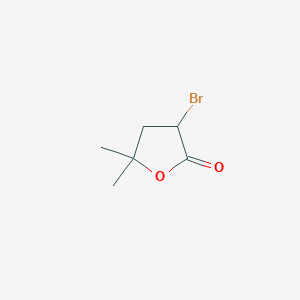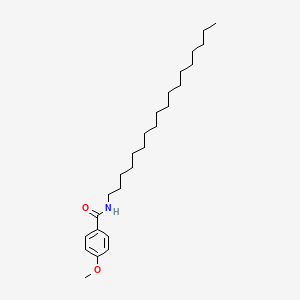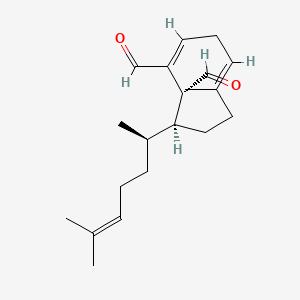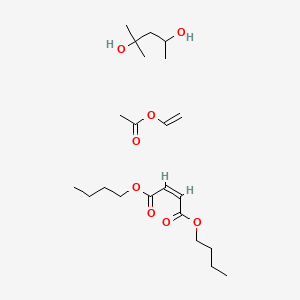
Ethyl 1-formamidocyclopropane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-formamidocyclopropane-1-carboxylate is a chemical compound with a cyclopropane ring, which is a three-membered carbon ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-formamidocyclopropane-1-carboxylate typically involves the cyclopropanation of alkenes. One common method is the reaction of ethyl cyanoacetate with 1,2-dibromoethane in the presence of potassium carbonate and DMSO . This reaction forms the cyclopropane ring, which is then further modified to introduce the formamido group.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 1-formamidocyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce carboxylic acids, while reduction can yield alcohols or alkanes.
Applications De Recherche Scientifique
Ethyl 1-formamidocyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the effects of cyclopropane-containing compounds on biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which ethyl 1-formamidocyclopropane-1-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The cyclopropane ring can interact with enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to various biological effects, such as changes in cell signaling pathways and metabolic processes .
Comparaison Avec Des Composés Similaires
1-Aminocyclopropane-1-carboxylic acid: This compound is a precursor to the plant hormone ethylene and plays a role in plant growth and development.
Cyclopropane: A simple cyclopropane ring without additional functional groups.
Cyclopropanecarboxylic acid: A cyclopropane ring with a carboxylic acid functional group.
Propriétés
Numéro CAS |
72784-39-5 |
|---|---|
Formule moléculaire |
C7H11NO3 |
Poids moléculaire |
157.17 g/mol |
Nom IUPAC |
ethyl 1-formamidocyclopropane-1-carboxylate |
InChI |
InChI=1S/C7H11NO3/c1-2-11-6(10)7(3-4-7)8-5-9/h5H,2-4H2,1H3,(H,8,9) |
Clé InChI |
NJBYZCMGAWFWTH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CC1)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


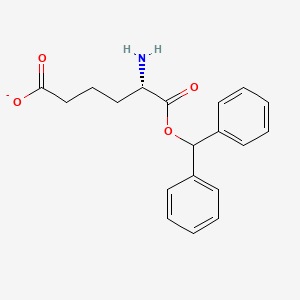
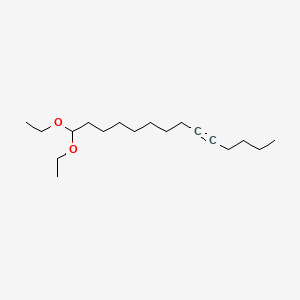
![1-Propanaminium, N,N,N-trimethyl-2,3-bis[(1-oxotetradecyl)oxy]-](/img/structure/B14473712.png)
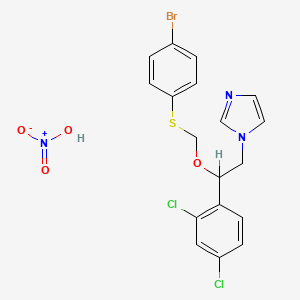

![Phthalazinium, 2-[2-(4-bromophenyl)-2-oxoethyl]-, bromide](/img/structure/B14473727.png)
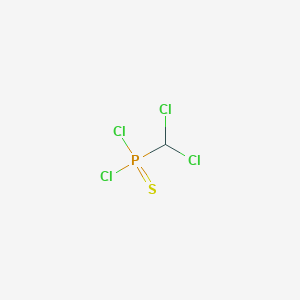
![N-[2-(Butylsulfanyl)-1-methoxyethenyl]butan-1-amine](/img/structure/B14473736.png)
